molecular formula C15H17ClN6O2S B10988512 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

Cat. No.: B10988512
M. Wt: 380.9 g/mol
InChI Key: YONHDJROQSKLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, a chlorophenyl group, and a thiadiazole moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the piperazine core.

    Formation of the Thiadiazole Moiety: The thiadiazole ring is formed through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiadiazole moiety with the piperazine derivative under appropriate conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole moiety is known to interact with metal ions, which could play a role in its biological activity. Additionally, the piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperazine-1-carboxamide: Lacks the thiadiazole moiety, making it less versatile.

    N-(2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl)piperazine-1-carboxamide: Lacks the chlorophenyl group, which may reduce its biological activity.

    4-(4-bromophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological properties.

Uniqueness

The presence of both the chlorophenyl group and the thiadiazole moiety in 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17ClN6O2S

Molecular Weight

380.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C15H17ClN6O2S/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15(24)17-9-13(23)19-14-20-18-10-25-14/h1-4,10H,5-9H2,(H,17,24)(H,19,20,23)

InChI Key

YONHDJROQSKLTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=NN=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.